molecular formula C19H18ClNOS B6328042 N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide CAS No. 1274903-54-6

N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide

Cat. No. B6328042
CAS RN: 1274903-54-6
M. Wt: 343.9 g/mol
InChI Key: GITLYOYBCYBRSG-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide, also known as N-TBPCBTF, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzo[b]thiophene, a heterocyclic aromatic compound, and is characterized by its yellowish-brown color. The compound has been studied for its biochemical and physiological effects and has been found to have a wide range of applications in lab experiments.

Scientific Research Applications

N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various substituents on the reactivity of benzo[b]thiophene derivatives. It has also been used in research on the biological activity of benzo[b]thiophene derivatives and their potential applications in pharmaceuticals. In addition, N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been studied for its potential applications in organic synthesis, as a dye for textile printing, and as an antioxidant.

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is not fully understood. However, it is believed that the compound acts as a pro-oxidant, which means it can increase the oxidation of other molecules in the environment. This can lead to the formation of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide can interact with other molecules in the environment, such as proteins and lipids, and can affect their structure and function.
Biochemical and Physiological Effects
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-cancer activities. In addition, N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been found to have antioxidant and free radical scavenging activities, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. In addition, the compound has been found to have a wide range of biological activities, which makes it useful for a variety of research applications. However, the compound is toxic and should be handled with caution. In addition, the compound is not water soluble and must be dissolved in an organic solvent before use.

Future Directions

The future directions for research on N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide are numerous. One area of research is to further study the biochemical and physiological effects of the compound, as well as its potential applications in pharmaceuticals. In addition, further research is needed to determine the mechanism of action of the compound and to develop new synthesis methods for the compound. Finally, further research is needed to determine the potential applications of the compound in organic synthesis, as a dye for textile printing, and as an antioxidant.

Synthesis Methods

N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is synthesized through a nucleophilic substitution reaction between 4-tert-butylphenol and 3-chlorobenzo[b]thiophene-2-ylformamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as sodium chloride. The reaction is typically carried out at a temperature of 70-80 degrees Celsius for about 24 hours. After the reaction is complete, the compound is isolated and purified through a series of chromatographic techniques.

properties

IUPAC Name

N-(4-tert-butylphenyl)-N-(3-chloro-1-benzothiophen-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNOS/c1-19(2,3)13-8-10-14(11-9-13)21(12-22)18-17(20)15-6-4-5-7-16(15)23-18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITLYOYBCYBRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Tert-butyl)phenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide

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